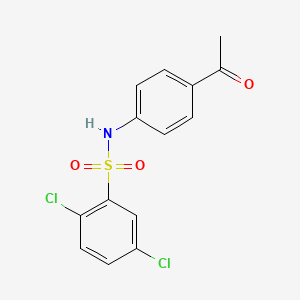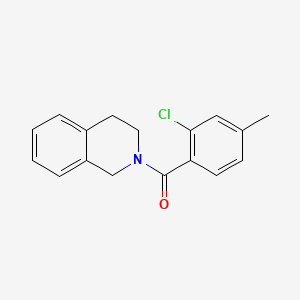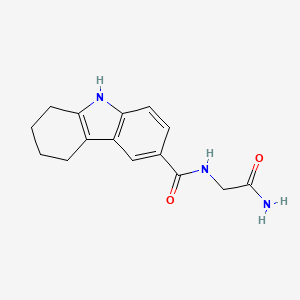
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (this compound) gene, which encodes a protein that regulates the transport of ions and water across cell membranes. This compound inhibitor-172 has been shown to selectively inhibit the function of mutant this compound proteins, thereby restoring ion and water transport in affected cells. This has potential implications for the treatment of cystic fibrosis and other diseases caused by this compound dysfunction.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172 selectively inhibits the function of mutant this compound proteins by binding to a specific site on the protein. This prevents the protein from opening and allowing the transport of ions and water across cell membranes. Inhibition of mutant this compound proteins by this compound inhibitor-172 has been shown to restore ion and water transport in affected cells, leading to potential therapeutic applications in cystic fibrosis and other diseases caused by this compound dysfunction.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to selectively inhibit the function of mutant this compound proteins, leading to restoration of ion and water transport in affected cells. This has potential implications for the treatment of cystic fibrosis and other diseases caused by this compound dysfunction. In addition, this compound inhibitor-172 has been shown to have minimal off-target effects, indicating its specificity for mutant this compound proteins. However, further studies are needed to fully understand the biochemical and physiological effects of this compound inhibitor-172.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172 has several advantages for lab experiments. It is a selective inhibitor of mutant this compound proteins, making it a useful tool for studying the function of this compound in cells. In addition, this compound inhibitor-172 has minimal off-target effects, indicating its specificity for mutant this compound proteins. However, this compound inhibitor-172 has some limitations for lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In addition, this compound inhibitor-172 may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific experimental design.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172. One potential direction is to further investigate its mechanism of action and specificity for mutant this compound proteins. This could lead to the development of more selective and effective this compound inhibitors for the treatment of cystic fibrosis and other diseases caused by this compound dysfunction. Another potential direction is to explore the therapeutic potential of this compound inhibitor-172 in preclinical and clinical studies. This could provide valuable insights into its safety and efficacy in humans, and potentially lead to its approval as a therapeutic drug for cystic fibrosis and other diseases caused by this compound dysfunction. Overall, this compound inhibitor-172 has significant potential for therapeutic applications in cystic fibrosis and other diseases caused by this compound dysfunction, and further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide inhibitor-172 involves the reaction of 4-chloro-3,5-dimethylphenol with 2,4-difluoroaniline in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with acetic acid to yield this compound inhibitor-172. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)20-14-4-3-11(18)7-13(14)19/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRCZCGPWMRSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
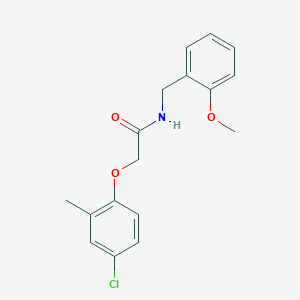
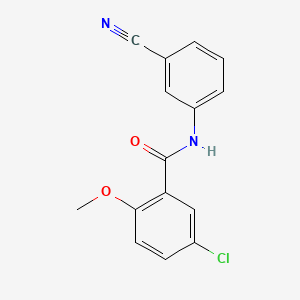
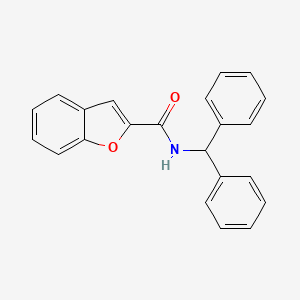
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
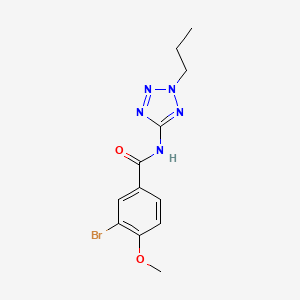
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)
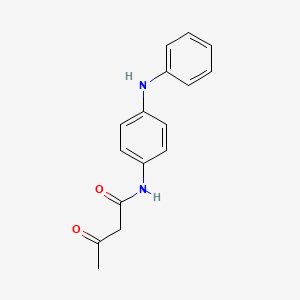
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
